2,5-Dimethyl-4-nitrobenzenesulfonamide
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Overview
Description
2,5-Dimethyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of two methyl groups and a nitro group on the benzene ring
Mechanism of Action
Target of Action
2,5-Dimethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides, including this compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them effective targets for therapeutic intervention.
Mode of Action
The interaction of this compound with its targets involves the formation of coordination bonds . Specifically, the nitrogen atom in the sulfonamide group of the compound forms a bond with the active site of the target enzyme . This interaction results in the inhibition of the enzyme’s activity, leading to the therapeutic effects of the compound .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, reduction of intraocular pressure in glaucoma, and other effects . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial factor for bacterial growth, thus exhibiting antibacterial activity .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of the cells, leading to the therapeutic effects of the compound. For example, the inhibition of dihydropteroate synthetase leads to a decrease in bacterial growth, providing an antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitrobenzenesulfonamide typically involves the nitration of 2,5-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 2,5-Dimethylbenzenesulfonamide is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C to introduce the nitro group at the para position relative to the sulfonamide group.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 2,5-Dimethyl-4-aminobenzenesulfonamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Oxidation: 2,5-Dicarboxy-4-nitrobenzenesulfonamide.
Scientific Research Applications
2,5-Dimethyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which exhibit antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification due to its ability to form stable sulfonamide linkages.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the methyl groups present in 2,5-Dimethyl-4-nitrobenzenesulfonamide.
2,5-Dimethylbenzenesulfonamide: Lacks the nitro group present in this compound.
N,N-Dimethyl-4-nitrobenzenesulfonamide: Contains two methyl groups on the nitrogen atom instead of the benzene ring.
Uniqueness
This compound is unique due to the presence of both methyl and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUJJGSAMOSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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